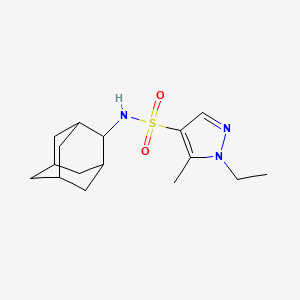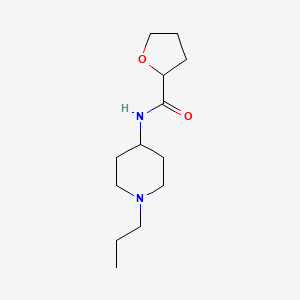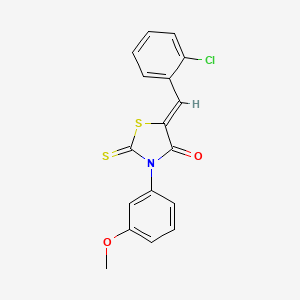
N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as AEP, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its ability to selectively inhibit the activity of carbonic anhydrase IX, which is a protein that is overexpressed in several types of cancer cells.
Mécanisme D'action
N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide selectively inhibits the activity of carbonic anhydrase IX by binding to its active site. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of pH in cancer cells. The decrease in bicarbonate ion production leads to an increase in intracellular acidity, which in turn leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis in several types of cancer cells, including breast cancer, prostate cancer, and renal cell carcinoma. N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to decrease the production of lactate, which is a byproduct of anaerobic metabolism and is associated with tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX. This makes it a useful tool for studying the role of carbonic anhydrase IX in cancer cells. However, one limitation of using N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its potential toxicity. N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to be toxic in high doses, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One area of research could focus on the development of more selective inhibitors of carbonic anhydrase IX. Another area of research could focus on the use of N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research could be conducted to explore the potential use of N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in the treatment of other diseases, such as metabolic disorders and neurological disorders.
In conclusion, N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, or N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide selectively inhibits the activity of carbonic anhydrase IX, which is a protein that is overexpressed in several types of cancer cells. N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects and has potential advantages and limitations for lab experiments. There are several future directions for research on N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, including the development of more selective inhibitors of carbonic anhydrase IX and the exploration of its potential use in the treatment of other diseases.
Applications De Recherche Scientifique
N-2-adamantyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use as a selective inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in several types of cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(2-adamantyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-3-19-10(2)15(9-17-19)22(20,21)18-16-13-5-11-4-12(7-13)8-14(16)6-11/h9,11-14,16,18H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELJWRODDSMEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538859.png)
![2-[(4-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4538863.png)
![7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4538866.png)
![(2-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4538872.png)
![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4538885.png)



![N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538909.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylbenzyl)thio]ethyl}urea](/img/structure/B4538913.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4538916.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4538918.png)
![2-(4-chlorophenyl)-N-{4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4538919.png)
![methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4538923.png)